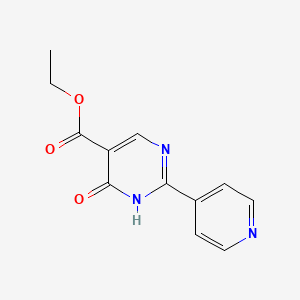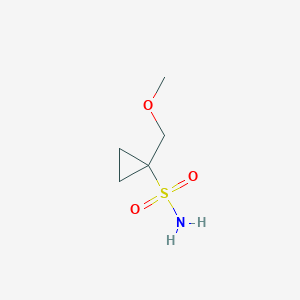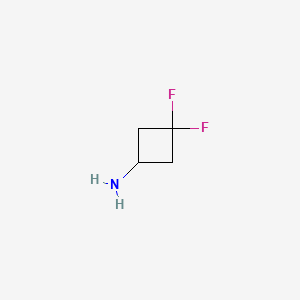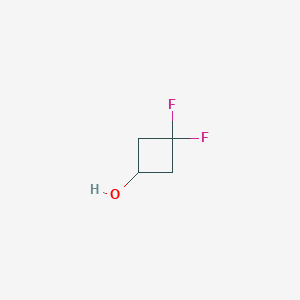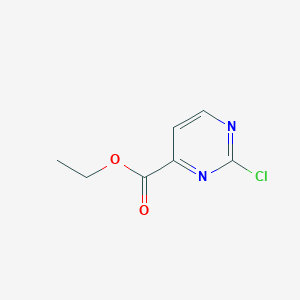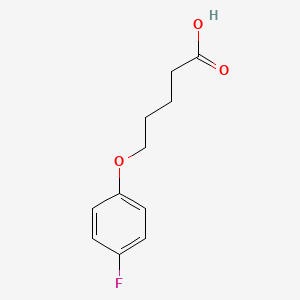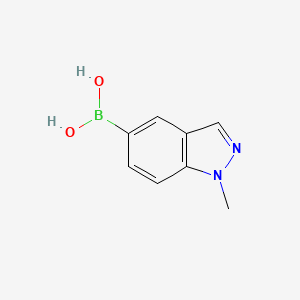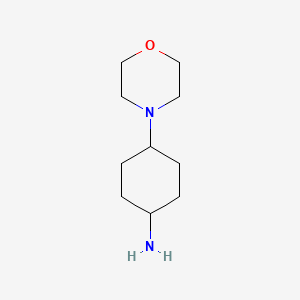
(2,3-Difluorophenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Difluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 60481-38-1 . It has a molecular weight of 180.58 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,3-difluorophenyl)hydrazine hydrochloride . The InChI code for this compound is 1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H .Physical And Chemical Properties Analysis
“(2,3-Difluorophenyl)hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 180.58 .科学的研究の応用
Chemical Reactivity and Biological Activities : A study by Mary et al. (2021) explored the structural and reactivity properties of hydrazine derivatives, including (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one (DFH). They found that these compounds exhibit increasing stability and decreasing reactivity based on orbital energies. Molecular docking studies predicted antitumor activity higher than standard drugs, and molecular dynamics simulations confirmed stable interactions with proteins, suggesting potential applications in cancer research (Mary et al., 2021).
Environmental Detection : The detection of hydrazine, a major water pollutant, has been studied using a novel sensor based on hydrazine derivatives. Tahernejad-Javazmi et al. (2018) developed a sensor that increased the electrochemical signal of hydrazine, showing potential for environmental monitoring (Tahernejad-Javazmi et al., 2018).
Photosynthesis Research : Heath (1971) discovered that hydrazine can act as an electron donor in photosynthesis, specifically on the oxidizing side of Photosystem II. This finding is important for understanding electron flow in chloroplasts inhibited at the water-oxidation site (Heath, 1971).
Tumor Induction Studies : Research has been conducted on the tumorigenicity of hydrazine derivatives. For instance, Nagel et al. (1975) demonstrated the tumorigenicity of n-butyl- and n-propylhydrazine hydrochlorides in mice, contributing to the understanding of the potential carcinogenic effects of these chemicals (Nagel et al., 1975).
Metabonomic Analysis of Toxicity : Bollard et al. (2005) studied hydrazine toxicity in rats and mice using metabonomics. They discovered interspecies variations and identified specific metabolites of hydrazine, providing insights into the differential metabolic effects of hydrazine toxicity (Bollard et al., 2005).
Safety And Hazards
特性
IUPAC Name |
(2,3-difluorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAWGYUVRQFQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)hydrazine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


